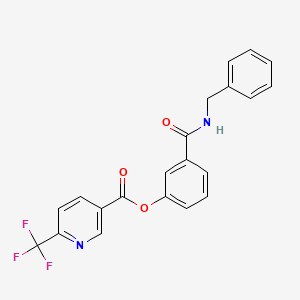
3-(Benzylcarbamoyl)phenyl 6-(trifluoromethyl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzylcarbamoyl)phenyl 6-(trifluoromethyl)nicotinate is a complex organic compound that features both a benzylcarbamoyl group and a trifluoromethyl-substituted nicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylcarbamoyl)phenyl 6-(trifluoromethyl)nicotinate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Benzylcarbamoyl)phenyl 6-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(Benzylcarbamoyl)phenyl 6-(trifluoromethyl)nicotinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzylcarbamoyl)phenyl 6-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the benzylcarbamoyl group may interact with active sites on enzymes .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: This compound also contains a trifluoromethyl group and is used in various chemical reactions.
Trifluoromethylated compounds: These include pharmaceuticals like fluoxetine and agrochemicals like trifluralin.
Uniqueness
3-(Benzylcarbamoyl)phenyl 6-(trifluoromethyl)nicotinate is unique due to its combination of a benzylcarbamoyl group and a trifluoromethyl-substituted nicotinate moiety. This structural uniqueness contributes to its diverse applications and potential for further research .
Properties
Molecular Formula |
C21H15F3N2O3 |
|---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
[3-(benzylcarbamoyl)phenyl] 6-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C21H15F3N2O3/c22-21(23,24)18-10-9-16(13-25-18)20(28)29-17-8-4-7-15(11-17)19(27)26-12-14-5-2-1-3-6-14/h1-11,13H,12H2,(H,26,27) |
InChI Key |
HMLOZXCYZBIMRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)OC(=O)C3=CN=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


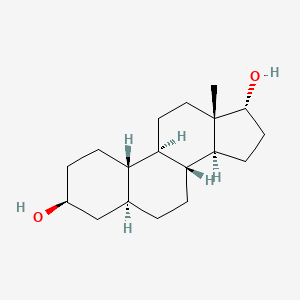
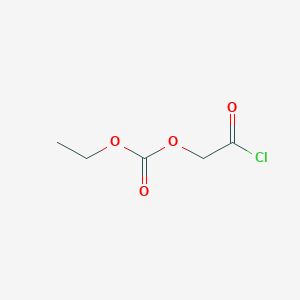
![Bis[(2,2,2-trifluoroacetyl)oxy]lead](/img/structure/B13410841.png)

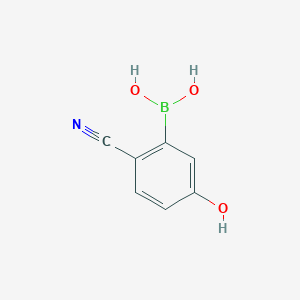

![4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13410871.png)

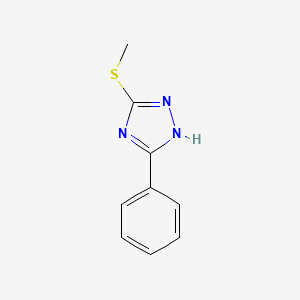
![N-[3-(Methylthio)-1-oxopropyl]glycine](/img/structure/B13410882.png)
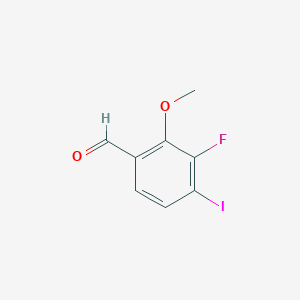
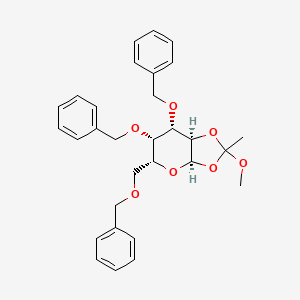

![13,13-Dibutyl-10,16-bis(3,4,5-trifluorophenyl)-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B13410909.png)
